molecular formula C23H22N4O4 B2596609 5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile CAS No. 903200-20-4

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile

Cat. No. B2596609
CAS RN: 903200-20-4
M. Wt: 418.453
InChI Key: BCIYTTAEJOHCTK-UHFFFAOYSA-N
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Description

5-(4-(3,4-Dimethoxybenzoyl)piperazin-1-yl)-2-phenyloxazole-4-carbonitrile, also known as DBO-1, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in scientific research. DBO-1 is a derivative of oxazole, a heterocyclic compound that contains both nitrogen and oxygen atoms in its ring structure.

Scientific Research Applications

Antimicrobial Agent Development

This compound has been studied for its potential as an antimicrobial agent. Derivatives of fluoroquinolone, which share a similar piperazine moiety, have shown promising results in inhibiting bacterial pathogens . The structural manipulation of such compounds can lead to improved antimicrobial potency and efficacy, particularly against fluoroquinolone-resistant pathogens. This suggests that our compound of interest could be a candidate for developing new antimicrobial agents with enhanced activity against resistant strains.

Drug Development for Infectious Diseases

The unique properties of the compound indicate potential applications in drug development for infectious diseases. Its complex structure allows for the creation of novel drugs that can target a variety of infectious agents. By modifying the compound’s structure, researchers can potentially develop new therapeutic agents that are more effective against drug-resistant infections.

Cancer Research

Compounds with piperazine as a core structure have been utilized in the synthesis of CDK2 inhibitors, which are important in cancer treatment . The ability to inhibit CDK2/cyclin A2 is crucial for targeting tumor cells selectively. Therefore, our compound could serve as a starting point for the synthesis of new molecules with potential applications in cancer therapy.

Synthesis of Antidepressants

The structural framework of this compound is relevant to the synthesis of antidepressant molecules. Metal-catalyzed reactions involving similar compounds have been used to create key structural motifs found in antidepressants . This suggests that our compound could be involved in the synthesis of new antidepressants, potentially leading to treatments with quicker onset and fewer side effects.

Material Science Applications

While specific studies on the material science applications of this exact compound are not readily available, its structural analogs have been used in various material science applications. The compound’s complex structure and varied characteristics make it a candidate for the development of new materials with specialized properties .

Chemical Synthesis

The compound’s structure makes it suitable for use in chemical synthesis. It can be used as a building block for synthesizing a wide range of chemical entities. Its versatility in chemical reactions can lead to the creation of novel compounds with potential applications across different fields of chemistry.

properties

IUPAC Name

5-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-29-19-9-8-17(14-20(19)30-2)22(28)26-10-12-27(13-11-26)23-18(15-24)25-21(31-23)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIYTTAEJOHCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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